N-[4-(trifluoromethyl)phenyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)11-6-8-12(9-7-11)18-13(19)10-4-2-1-3-5-10/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXXYVMHZINPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359287 | |
| Record name | N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-98-1 | |
| Record name | N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 4 Trifluoromethyl Phenyl Benzamide and Its Derivatives
Retrosynthetic Analysis of N-[4-(trifluoromethyl)phenyl]benzamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.
The target molecule, this compound, is an amide. The most apparent retrosynthetic disconnection is at the amide bond (C-N). This disconnection reveals two primary synthons: a benzoyl cation synthon and a 4-(trifluoromethyl)aniline (B29031) anion synthon.
The corresponding synthetic equivalents, which are the actual reagents used in the laboratory, are typically:
For the benzoyl cation synthon: Benzoic acid or its more reactive derivatives, such as benzoyl chloride or benzoic anhydride (B1165640).
For the 4-(trifluoromethyl)aniline anion synthon: 4-(Trifluoromethyl)aniline.

The most strategic bond disconnection for this compound is the amide linkage between the carbonyl carbon and the nitrogen atom. This C-N bond is readily formed through various amidation reactions, making it a reliable and versatile disconnection point in synthetic planning. This approach simplifies the synthesis into two key stages: the preparation of the two precursor molecules (if not commercially available) and their subsequent coupling to form the amide bond.
Amidation Reactions in Benzamide (B126) Synthesis
Amidation is one of the most fundamental and frequently performed reactions in organic synthesis due to the prevalence of the amide bond in pharmaceuticals and biologically active compounds. researchgate.net
A common and highly effective method for forming the amide bond is the reaction between a carboxylic acid derivative and an amine.
Using Acyl Chlorides (Schotten-Baumann Reaction): The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. quora.com Therefore, the carboxylic acid is typically "activated" by converting it into a more electrophilic species. researchgate.netfishersci.it A classic approach is the conversion of benzoic acid to benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting benzoyl chloride reacts readily with 4-(trifluoromethyl)aniline, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct. fishersci.it This specific type of acylation is known as the Schotten-Baumann reaction. fishersci.it A reported synthesis for substituted benzamides involves adding the benzoyl chloride to a solution of the aniline (B41778) and a base in a solvent like dichloromethane (B109758) at low temperature, followed by stirring at room temperature. iucr.org
Using Coupling Reagents: Modern synthetic chemistry frequently employs coupling reagents that facilitate direct amide bond formation from a carboxylic acid and an amine under milder conditions. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate, which is then attacked by the amine. For less reactive, electron-deficient anilines, the use of a coupling agent is often preferred. nih.gov A variety of such reagents are available, each with specific applications and advantages. researchgate.net
Interactive Table: Common Coupling Reagents for Amidation
| Coupling Reagent | Full Name | Activating Intermediate | Typical Base |
| EDC (or EDCI) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | O-acylisourea | DIPEA, DMAP |
| DCC | N,N'-Dicyclohexylcarbodiimide | O-acylisourea | DMAP |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Activated ester | DIPEA, Et₃N |
| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Phosphinic mixed anhydride | Et₃N |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Activated ester | DIPEA |
A convenient protocol for the amide coupling of aniline derivatives involves using 1 equivalent of EDC, 1 equivalent of DMAP (4-dimethylaminopyridine), and a catalytic amount of HOBt (Hydroxybenzotriazole) with a base like DIPEA (N,N-Diisopropylethylamine). nih.gov
While activation of the carboxylic acid is common, several methods can be considered "direct acylation" approaches.
Thermal Amidation: The direct reaction of a carboxylic acid and an amine to form an amide by heating is possible, though it often requires high temperatures to drive off the water that is formed and shift the equilibrium towards the product. quora.com This method is generally less favored due to the harsh conditions required.
Friedel-Crafts Carboxamidation: A less common but direct route to benzamides involves the electrophilic aromatic substitution of an arene with a carboxamidation reagent. For example, cyanoguanidine has been shown to act as a reagent for the direct Friedel-Crafts carboxamidation of arenes in the presence of a superacid like triflic acid (CF₃SO₃H). nih.gov This reaction proceeds through a superelectrophilic intermediate that attacks the aromatic ring, ultimately yielding a benzamide after hydrolytic workup. nih.gov While not a standard method for N-substituted amides, it represents a direct approach to the core benzamide structure.
Introduction of Trifluoromethyl Groups
The trifluoromethyl (-CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals because of its unique electronic properties, metabolic stability, and lipophilicity. mdpi.combohrium.com Its strong electron-withdrawing nature significantly alters the properties of the aromatic ring it is attached to. Several methods have been developed for the introduction of this important functional group.
Transition Metal-Catalyzed Cross-Coupling: One of the most powerful methods for forming C(sp²)-CF₃ bonds is through transition-metal-catalyzed cross-coupling reactions. mdpi.com A notable example is the reaction of an aryl iodide with a trifluoromethyl-copper reagent (e.g., CF₃Cu). wikipedia.orgwikipedia.org This method, an adaptation of the McLoughlin-Thrower reaction, allows for the direct installation of a CF₃ group onto an aromatic ring. wikipedia.org Palladium and nickel catalysts are also used in similar transformations. mdpi.com
Photoredox Catalysis: Modern methods often employ photoredox catalysis for trifluoromethylation under mild conditions. For instance, trifluoromethanesulfonyl chloride (CF₃SO₂Cl) can be used with a photoredox catalyst and a light source at room temperature to efficiently introduce a trifluoromethyl group to aromatic systems. wikipedia.org
Other Trifluoromethylating Reagents: A variety of reagents exist for introducing the CF₃ group. The choice of reagent often depends on the substrate and the desired reaction conditions.
Interactive Table: Selected Trifluoromethylating Reagents
| Reagent Class | Example Reagent | Description |
| Electrophilic | Umemoto Reagents | S-(Trifluoromethyl)dibenzothiophenium salts; act as electrophilic "CF₃⁺" sources. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Trimethyl(trifluoromethyl)silane; acts as a nucleophilic "CF₃⁻" source, often for addition to carbonyls. wikipedia.org |
| Radical | Togni Reagents | Hypervalent iodine compounds; serve as sources of trifluoromethyl radicals. |
| Organometallic | CF₃Cu | Trifluoromethyl copper; used in cross-coupling reactions with aryl halides. wikipedia.orgwikipedia.org |
| Inorganic Fluorides | Antimony trifluoride (SbF₃) | Used in the classic Swarts reaction to convert benzotrichlorides to benzotrifluorides. wikipedia.org |
The development of these synthetic methods provides chemists with a robust toolbox for the synthesis of this compound and a wide array of its derivatives, enabling further exploration of their chemical and biological properties.
Electrophilic Aromatic Substitution Strategies
Electrophilic Aromatic Substitution (EAS) represents a fundamental strategy for functionalizing aromatic rings and can be applied to the synthesis of benzamide precursors. wikipedia.orguomustansiriyah.edu.iq In the context of this compound, this strategy is most commonly employed in a Friedel-Crafts acylation reaction.
This classic approach involves the reaction of an activated acyl group (an acylium ion) with an aromatic ring. lkouniv.ac.in For the synthesis of the target molecule, this would typically involve the acylation of 4-(trifluoromethyl)aniline with benzoyl chloride. The reaction is promoted by a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), which coordinates to the acyl chloride, generating a highly electrophilic acylium ion that then attacks the electron-rich aniline ring. lkouniv.ac.in The amide group of the resulting product is a deactivating group, which helps to prevent further substitution reactions. lkouniv.ac.in
A less common but direct EAS method for forming the benzamide group is through Friedel-Crafts carboxamidation. Research has shown that cyanoguanidine can serve as a carboxamidating agent for arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF₃SO₃H). nih.govnih.gov The reaction is believed to proceed through a superelectrophilic intermediate generated from the protonation of cyanoguanidine. nih.govnih.gov This method allows for the direct installation of a benzamide functional group onto an aromatic substrate.
Specific Trifluoromethylation Reagents and Their Application in Benzamide Synthesis
The introduction of the trifluoromethyl (-CF₃) group is a critical step that can be performed either by using a trifluoromethyl-containing starting material or by a late-stage trifluoromethylation of a pre-formed benzamide scaffold. A variety of specialized reagents have been developed for this purpose, which can be broadly classified as nucleophilic, electrophilic, or radical sources of the -CF₃ group.
Nucleophilic Reagents: The most well-known nucleophilic trifluoromethylating reagent is (trifluoromethyl)trimethylsilane, often called the Ruppert-Prakash reagent. It releases a trifluoromethyl anion equivalent in the presence of a fluoride (B91410) source, which can then be used in copper-catalyzed reactions to trifluoromethylate aryl halides.
Electrophilic and Radical Reagents: The development of electrophilic trifluoromethylating reagents has significantly advanced the field. beilstein-journals.org Hypervalent iodine compounds, such as the Togni reagents, are widely used for the trifluoromethylation of various nucleophiles, including heteroarenes. Other prominent reagents that can act as sources for electrophilic or radical CF₃ species include the Umemoto reagents (S-trifluoromethyl diarylsulfonium salts) and the Langlois reagent (sodium trifluoromethanesulfinate). beilstein-journals.org
A modern application of these principles is the direct C-H trifluoromethylation of benzamide derivatives. Recent studies have demonstrated a highly para-selective radical C-H trifluoromethylation of benzamides using photoredox catalysis. researchgate.netnih.gov This method employs an iridium-based photocatalyst and a trifluoromethyl source under blue LED irradiation. The strategy relies on the formation of an iminium intermediate, which activates the benzamide for a radical-type nucleophilic substitution, leading to the desired para-trifluoromethylated product with high selectivity. researchgate.netnih.gov
| Reagent Name | Common Name/Type | Nature of CF₃ Source | Typical Application |
|---|---|---|---|
| (Trifluoromethyl)trimethylsilane | Ruppert-Prakash Reagent | Nucleophilic | Copper-catalyzed trifluoromethylation of aryl halides |
| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Togni Reagent I | Electrophilic/Radical | Trifluoromethylation of thiols, alcohols, and heteroarenes |
| Sodium trifluoromethanesulfinate | Langlois Reagent | Radical | Radical trifluoromethylation of heteroarenes |
| S-(Trifluoromethyl)diphenylsulfonium triflate | Umemoto Reagent | Electrophilic | Trifluoromethylation of enolates and other nucleophiles |
| Zinc(II) bis(trifluoromethanesulfinate) | Zn(SO₂CF₃)₂ | Radical | Radical trifluoromethylation of heteroarenes with an oxidant |
Catalytic Approaches in this compound Synthesis
Catalytic methods offer significant advantages over stoichiometric approaches, including improved efficiency, milder reaction conditions, and better atom economy. The formation of the amide bond in this compound is particularly amenable to various catalytic strategies.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amidation is a premier method for synthesizing N-aryl amides. This reaction can be applied to the synthesis of this compound by coupling an aryl halide (or triflate) with an amine or amide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Two primary disconnection approaches are possible:
Coupling of 4-bromobenzotrifluoride (B150022) with benzamide.
Coupling of an aryl halide like bromobenzene (B47551) with 4-(trifluoromethyl)aniline, followed by acylation (though direct amidation is more common).
The choice of ligand is crucial for the success of these reactions, with sterically hindered biarylphosphine ligands often providing the best results. These catalytic cycles typically involve oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine/amide, and reductive elimination to form the C-N bond and regenerate the catalyst. mit.edu While highly effective, challenges can arise from competing side reactions or catalyst deactivation. utas.edu.au
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |
| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates catalytic steps |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine/amide nucleophile |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and facilitates the reaction |
| Aryl Electrophile | Aryl bromides, chlorides, or triflates | Provides the aryl component |
| Nucleophile | Primary/secondary amines, amides | Provides the nitrogen component |
Emerging Catalytic Systems for Benzamide Formation
While palladium catalysis is well-established, research into more sustainable and cost-effective catalytic systems is ongoing. These emerging systems often utilize earth-abundant metals or non-metal catalysts. ucl.ac.uk
Boron-Based Catalysts: Boronic acids and boric acid have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. ucl.ac.uk These reactions typically proceed at elevated temperatures with the removal of water and are valued for their operational simplicity and low toxicity.
Other Transition Metals: Catalysts based on metals such as ruthenium, iron, copper, and zirconium are being explored for amide synthesis. researchgate.net Ruthenium catalysts, for instance, can promote the coupling of amines and alcohols to form amides, releasing hydrogen gas as the only byproduct. researchgate.net Oxidative amidation, which couples aldehydes or alcohols with amines, often employs catalysts based on copper or iron. researchgate.net
Photocatalysis: Visible-light photocatalysis using catalysts like methylene (B1212753) blue has been shown to mediate the synthesis of secondary benzamides from o-halogenated starting materials in water, representing an exceptionally mild and green approach. rsc.org
These developing methods provide valuable alternatives to traditional palladium-based systems, expanding the toolbox for amide bond formation. researchgate.net
C-H and C-C Activation Strategies in Related Benzamides
C-H activation is a powerful strategy that allows for the direct functionalization of otherwise inert C-H bonds, improving atom and step economy. rsc.org In the context of benzamides, the amide functional group can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho position of the benzoyl ring. researchgate.net
Palladium-Catalyzed C-H Activation: Palladium catalysts are widely used to functionalize the ortho C-H bond of benzamides. For example, a C-H activation strategy can be used to form benzamides by reacting arenes with isocyanides, where the palladium catalyst activates a C-H bond on the arene. thieme-connect.com
Rhodium and Rhenium Catalysis: Other metals are also effective. Rhodium(III) catalysts can mediate the oxidative coupling of benzamides with activated alkenes like methyl 2-trifluoromethylacrylate. oup.com Rhenium catalysts have been used for the [4+1] annulation of benzamides and aldehydes to synthesize phthalide (B148349) derivatives via C-H activation. acs.org
These strategies are generally used to build complexity upon a pre-existing benzamide core rather than for the primary synthesis of the amide bond itself. They unlock new synthetic pathways for creating diverse libraries of substituted benzamide derivatives.
Advanced Synthetic Techniques
Modern organic synthesis is increasingly focused on developing novel activation modes and more sustainable processes.
Visible-Light Photoredox Catalysis: This technique has emerged as a powerful tool for organic synthesis, enabling unique transformations under exceptionally mild conditions. rsc.org In the field of benzamide chemistry, photoredox catalysis has been used to generate carbon-centered radicals alpha to the amide nitrogen, which can then undergo intramolecular cyclization to form isoindolinones. rsc.org Another strategy involves a visible-light-induced benzylic C-H amination, where a hydrogen atom is abstracted from a benzylic substituent ortho to the amide, leading to cyclization. rsc.org These methods provide access to complex heterocyclic structures from simple benzamide precursors.
Solvent-Free Synthesis: Green chemistry principles have driven the development of solvent-free reaction conditions. For benzamide synthesis, a clean and eco-compatible pathway involves the N-benzoylation of anilines using vinyl benzoate (B1203000) without any solvent or external activator. figshare.comresearchgate.net The resulting amides can often be isolated in high purity simply by crystallization, minimizing waste and simplifying purification.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, this method provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.
This methodology has been effectively applied to the synthesis of complex heterocyclic derivatives that incorporate a core benzamide structure. For instance, a one-pot, three-component reaction for synthesizing 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles has been developed using copper(I) catalysis under microwave irradiation. nih.gov In this approach, the reaction of a phenylazide, propargyloxybenzaldehyde, and 1,2-diaminobenzene proceeded smoothly to give the desired product in 80% yield in just 15 minutes. nih.gov In contrast, the same reaction under conventional heating showed no product formation even after 24 hours. nih.gov
Similarly, microwave irradiation facilitates the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.org This method is noted for its efficiency, mild conditions, and excellent functional group tolerance, providing yields ranging from 54–81% in as little as 10 minutes. organic-chemistry.org These examples highlight the potential of microwave assistance to efficiently produce complex derivatives of this compound, particularly those featuring heterocyclic moieties.
| Product Type | Methodology | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Benzimidazole-Triazole Hybrid | Microwave-Assisted (MCR) | 15 min | 80% | nih.gov |
| Conventional Heating (MCR) | 24 h | No Product | ||
| Substituted 1,2,4-Triazoles | Microwave-Assisted | 10 min | 74% (optimized) | organic-chemistry.org |
| Traditional Methods | Long reaction times | Often lower yields |
Continuous Flow Synthesis Methodologies
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction conditions, improved safety for handling hazardous reagents, and superior scalability. ijprajournal.com In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise management of temperature, pressure, and residence time. ijprajournal.comnih.gov This technology is particularly advantageous for organic synthesis due to more efficient heat and mass transfer. researchgate.net
While a specific continuous flow synthesis for this compound is not detailed in the provided sources, the methodology has been successfully applied to the formation of other amides and complex pharmaceutical intermediates. For example, a continuous microflow system was developed for the synthesis of 4-methyl-3-oxo-n-phenyl-pentanamide, a key component of atorvastatin. researchgate.net This approach reduced the reaction time by a factor of 12 compared to conventional batch reactors. researchgate.net
The advantages of flow chemistry make it a highly attractive strategy for the synthesis of this compound and its derivatives. The ability to safely handle reactive intermediates and telescope multiple reaction steps can streamline the production of complex functionalized molecules. tue.nl
| Parameter | Continuous Flow | Batch Processing | Reference |
|---|---|---|---|
| Heat & Mass Transfer | Enhanced, efficient | Often limited | ijprajournal.comresearchgate.net |
| Safety | Improved, smaller reaction volumes | Higher risk with hazardous materials | ijprajournal.com |
| Scalability | Streamlined, "scaling out" | Can be complex | ijprajournal.com |
| Reaction Time | Significantly reduced | Longer | researchgate.net |
| Process Control | Precise control of parameters | Less precise | ijprajournal.com |
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound scaffold is a key strategy for modulating its chemical properties. Common derivatization approaches include the introduction of hydroxyl groups, the formation of hydrazides and hydrazones, and the incorporation of various heterocyclic rings.
Derivatization via Hydroxyl Functionalization
The introduction of a hydroxyl group onto the benzamide framework can be achieved through standard amidation procedures, starting with hydroxyl-containing precursors. For example, the synthesis of N-(substituted-phenyl)-4-hydroxybenzamides involves the reaction of 4-hydroxybenzoic acid with a corresponding aniline. nanobioletters.com A general procedure involves converting the carboxylic acid to a more reactive acid chloride, typically using thionyl chloride, which is then reacted with the desired amine in an appropriate solvent like dichloromethane. nanobioletters.com This strategy can be directly applied to produce hydroxylated derivatives of this compound by reacting either a hydroxybenzoic acid with 4-(trifluoromethyl)aniline or a substituted aminophenol with benzoyl chloride.
| Compound Name | Yield | Reference |
|---|---|---|
| 4-hydroxy-N-phenylbenzamide | 74% | nanobioletters.com |
| N-(4-bromophenyl)-4-hydroxybenzamide | 60% | nanobioletters.com |
| N-(4-chlorophenyl)-4-hydroxybenzamide | 65% | nanobioletters.com |
Formation of Hydrazides and Hydrazones
Hydrazide and hydrazone derivatives represent a significant class of functionalized compounds. The synthesis typically begins with the formation of a key intermediate, a benzohydrazide (B10538). For instance, 4-(trifluoromethyl)benzohydrazide is prepared from 4-(trifluoromethyl)benzoic acid in a two-step process. nih.gov This benzohydrazide can then be condensed with a wide variety of aldehydes and ketones to form the corresponding hydrazide-hydrazones. nih.govresearchgate.net The reaction is often carried out by refluxing the hydrazide and the carbonyl compound in a solvent such as ethanol (B145695). mdpi.com This modular approach allows for the creation of a large library of derivatives by varying the carbonyl component.
| Reactant | Resulting Hydrazone | Synthetic Method | Reference |
|---|---|---|---|
| Various benzaldehydes | 4-(Trifluoromethyl)-N'-[substituted-benzylidene]benzohydrazide | Condensation with 4-(trifluoromethyl)benzohydrazide | nih.gov |
| Aliphatic ketones | Hydrazones of 4-(trifluoromethyl)benzohydrazide | Condensation with 4-(trifluoromethyl)benzohydrazide | nih.gov |
| Substituted acetophenones | N'-(1-(substituted-phenyl)ethylidene)carbohydrazide | Reflux in ethanol with carbohydrazide | mdpi.com |
Incorporation of Heterocyclic Moieties
The incorporation of heterocyclic rings into the this compound structure is a common strategy to generate novel compounds. A variety of synthetic routes are available depending on the desired heterocycle.
Pyrimidine (B1678525) Derivatives: A series of novel N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety were synthesized. semanticscholar.orgnih.gov The key step in one synthesis involved the reaction of an intermediate containing a trifluoromethylpyrimidin-4-yloxy group with various aromatic acids in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). nih.gov
Triazole Derivatives: Trifluoromethyl-substituted 1,2,4-triazoles can be synthesized efficiently from trifluoromethylated amidrazone intermediates. These amidrazones are prepared from N-aryl-2,2,2-trifluoroacetimidoyl chloride derivatives and hydrazine (B178648) hydrate. Subsequent reaction with 2,2,2-trifluoroacetic anhydride under solvent-free conditions leads to an intramolecular cyclization, affording the 4-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles in excellent yields. organic-chemistry.org
Thiazolopyrimidine Derivatives: New 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized. mdpi.com The synthesis starts from 4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide derivatives, which undergo further reactions to build the fused pyrimidine ring, eventually leading to various functionalized thiazolopyrimidines. mdpi.com
| Heterocycle | Derivative Example | Yield | Reference |
|---|---|---|---|
| Pyrimidine | N-(4-chlorophenyl)-4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzamide | 42.5% | semanticscholar.org |
| Pyrimidine | N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 53.4% | nih.gov |
| 1,2,4-Triazole | 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles | Up to 98% | organic-chemistry.org |
| Thiazolo[4,5-d]pyrimidine | 7-chloro-3-ethyl-5-(trifluoromethyl) nih.govsemanticscholar.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione | 60% | mdpi.com |
Chemical Reactivity and Transformations of N 4 Trifluoromethyl Phenyl Benzamide
Oxidation Reactions
The amide group in N-[4-(trifluoromethyl)phenyl]benzamide is generally resistant to oxidation. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces its susceptibility to attack by common oxidizing agents. Specific studies detailing the oxidation of this compound are not prevalent in the literature, suggesting that transformations of this type are not common or require exceptionally harsh conditions that may lead to the degradation of the aromatic rings or the trifluoromethyl group.
Reduction Reactions
The amide carbonyl group is the primary site for reduction in this compound. This transformation is typically achieved using powerful hydride-donating reagents.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing the amide bond to an amine. The reaction involves the nucleophilic addition of hydride ions to the carbonyl carbon, ultimately cleaving the C=O bond and replacing it with a CH₂ group. The expected product from the complete reduction of this compound is N-benzyl-4-(trifluoromethyl)aniline.
In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally ineffective for the reduction of amides under standard conditions. quora.comlibretexts.org Its lower reactivity makes it selective for more reactive carbonyl compounds like aldehydes and ketones. quora.comyoutube.com
| Functional Group | Reactivity with NaBH₄ | Reactivity with LiAlH₄ | Product |
|---|---|---|---|
| Aldehyde | High | High | Primary Alcohol |
| Ketone | High | High | Secondary Alcohol |
| Ester | Very Low / None | High | Primary Alcohol |
| Carboxylic Acid | None | High | Primary Alcohol |
| Amide | None | High | Amine |
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions can occur at two main sites: the amide nitrogen and the trifluoromethyl group, though the latter requires very specific and harsh conditions.
The hydrogen atom on the amide nitrogen is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to form a resonance-stabilized amidate anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions, respectively.
N-Alkylation: The reaction of the amidate with an alkyl halide (e.g., iodomethane) would yield an N-alkylated product, N-methyl-N-[4-(trifluoromethyl)phenyl]benzamide.
N-Acylation: Similarly, reaction with an acyl chloride (e.g., acetyl chloride) would produce an imide, N-acetyl-N-[4-(trifluoromethyl)phenyl]benzamide.
These reactions provide a pathway to synthesize more complex, tertiary amide derivatives.
The trifluoromethyl (-CF₃) group is known for its high stability due to the strength of the carbon-fluorine bonds. mdpi.com Transformations involving this group are challenging and typically require severe reaction conditions. One of the notable, albeit difficult, transformations is its hydrolysis to a carboxylic acid group (-COOH).
This conversion can be achieved using a superacidic medium, such as fuming sulfuric acid in the presence of boric acid. rsc.orgsemanticscholar.org Under these conditions, the C-F bonds can be cleaved, and the carbon atom is subsequently oxidized to form a carboxyl group. Applying this to this compound would be expected to yield 4-(benzamido)benzoic acid. This reaction highlights a method to use the trifluoromethyl group as a synthetic equivalent of a carboxylic acid. rsc.orgtdx.cat
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis | Fuming H₂SO₄, H₃BO₃, Heat | Carboxylic Acid (-COOH) |
Hydrolysis of the Amide Bond
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. This reaction breaks the molecule into its constituent carboxylic acid and amine.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which, after proton transfer and elimination of the amine, yields benzoic acid and the 4-(trifluoromethyl)anilinium ion.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the 4-(trifluoromethyl)anilide anion, which is subsequently protonated by the solvent to give 4-(trifluoromethyl)aniline (B29031) and a benzoate (B1203000) salt.
In both cases, the final products upon workup are benzoic acid and 4-(trifluoromethyl)aniline.
Structural Analysis and Supramolecular Chemistry of N 4 Trifluoromethyl Phenyl Benzamide
Solid-State Structural Elucidation
The precise three-dimensional arrangement of N-[4-(trifluoromethyl)phenyl]benzamide in the solid state has been determined through rigorous experimental techniques, providing a foundational understanding of its molecular geometry and packing.
Single-crystal X-ray diffraction analysis of this compound (hereafter referred to as TFMP in crystallographic contexts) at a temperature of 173 K has revealed its detailed crystal structure. nih.gov The compound crystallizes in the triclinic space group P, with two molecules in the unit cell that are related by a center of symmetry. nih.goviucr.org The asymmetric unit consists of a single molecule of this compound. nih.gov The crystallographic data provide precise measurements of bond lengths and angles, which are within expected ranges for this type of molecule. nih.gov
Table 1: Crystallographic Data for this compound at 173 K
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₀F₃NO |
| Formula Weight | 265.23 g/mol |
| Crystal System | Triclinic |
| Space Group | P |
| a (Å) | 5.6112 (4) |
| b (Å) | 8.2378 (6) |
| c (Å) | 13.0652 (10) |
| α (°) | 86.155 (3) |
| β (°) | 81.334 (3) |
| γ (°) | 78.411 (3) |
| Volume (ų) | 582.43 (7) |
| Z | 2 |
Data sourced from Pearson et al. (2022). nih.gov
In the crystalline state, the this compound molecule is not planar. It is comprised of three distinct planar regions: the phenyl ring, the amide group, and the para-substituted trifluoromethylphenyl ring. nih.gov The relative orientation of these planes is a key conformational feature. The two aryl rings are significantly tilted with respect to each other, with a dihedral angle of approximately 59.7(1)°. nih.gov This observed conformation in the crystal is notably different from the conformation predicted for an isolated molecule by Density Functional Theory (DFT) calculations, which suggest a smaller tilt of around 30°. nih.gov This difference highlights the significant influence of intermolecular forces in the crystal packing on the molecular conformation. The energy required for this conformational change from the isolated state to the crystalline state is calculated to be 3.2 kJ mol⁻¹. nih.gov The torsion angle between the para-substituted phenyl ring and the amide linkage is 31.4°. nih.gov
Intermolecular Interactions in Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions, ranging from strong hydrogen bonds to weaker contacts, which collectively stabilize the solid-state structure.
The crystal packing of this compound is significantly influenced by a network of hydrogen bonds. The most prominent of these is the classical N—H···O═C hydrogen bond, which links molecules into chains along the crystallographic a-axis. nih.gov This interaction is a primary driver in the side-by-side stacking of the molecular units. nih.gov
In addition to this strong hydrogen bond, weaker, non-classical hydrogen bonds are also observed. An intermolecular C—H···O═C interaction exists, further contributing to the cohesion of the crystal structure. nih.gov Specifically, the C4—H4···O1 contact is present in the crystal lattice. nih.gov
Aromatic π-stacking interactions play a crucial role in the crystal packing of this compound. nih.gov The conformational changes observed in the crystalline state, particularly the ~60° tilt between the aryl rings, create a more favorable environment for these interactions. nih.gov The packing involves contacts between the trifluoromethylphenyl rings and the phenyl rings of neighboring molecules. nih.gov Each aryl ring is in close contact with six other aryl rings, comprising four T-shaped interactions and two parallel-displaced ring arrangements. nih.gov The molecules that are linked by N—H···O hydrogen bonds are also involved in these parallel-displaced π-stacking interactions. nih.gov
The presence of the trifluoromethyl (-CF₃) group introduces the possibility of weak hydrogen bonds involving fluorine. In the crystal structure of this compound, interactions between a trifluoromethyl group on one molecule and a phenyl ring on a neighboring molecule are observed along the c-axis. nih.gov
Polymorphism and Solid-State Diversity
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. These different forms, or polymorphs, can exhibit distinct physical properties. The solid-state diversity of this compound is governed by the subtle balance of intermolecular interactions within the crystal lattice.
To date, detailed structural analysis of this compound has elucidated a single crystalline form. iucr.org X-ray diffraction studies performed at 173 K have provided a comprehensive characterization of this structure. The compound, referred to as TFMP in crystallographic studies, crystallizes in the triclinic space group P-1, with two molecules in the unit cell related by a center of symmetry. iucr.org This arrangement indicates that the unit cell contains a racemic mixture of the molecule's chiral configurations. iucr.org The fundamental crystallographic data for this form are summarized below.
| Parameter | Value |
|---|---|
| Chemical Formula | C14H10F3NO |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.3379 (3) |
| b (Å) | 8.6491 (5) |
| c (Å) | 13.1194 (7) |
| α (°) | 86.538 (2) |
| β (°) | 80.108 (2) |
| γ (°) | 83.472 (2) |
| Volume (ų) | 592.19 (6) |
| Z | 2 |
While only one polymorph of this compound has been reported, the study of related trifluoromethyl-substituted benzanilides suggests that polymorphism is a distinct possibility. researchgate.netacs.org The final crystal structure is the result of a delicate balance between various intermolecular interactions. researchgate.net The dominant force in the known structure is the strong N—H⋯O hydrogen bond, which links molecules side-by-side. iucr.org
However, the existence of other, weaker interactions, particularly those involving the trifluoromethyl group, can lead to alternative, stable packing arrangements, resulting in polymorphism. researchgate.netacs.org For instance, studies on isomeric compounds have shown that differences in crystal packing can arise from the presence of weak C–H···F–C hydrogen bonds and C(sp3)–F···F–C(sp3) interactions. acs.org A subtle shift in crystallization conditions could potentially favor these weaker interactions, leading to the formation of a different crystalline form. Therefore, the interplay between the strong, directional N—H⋯O hydrogen bonds and the weaker, more diffuse forces associated with the trifluoromethylated phenyl ring is the key determinant of solid-state diversity. researchgate.netresearchgate.net
Influence of Trifluoromethyl Groups on Supramolecular Architecture
The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties and plays a defining role in the supramolecular architecture of this compound. Its high electronegativity and steric bulk introduce specific and influential noncovalent interactions.
The CF3 group significantly influences the crystal packing of this compound through a combination of electrostatic and dispersion forces. iucr.org In the crystal structure, there are notable axial interactions where the trifluoromethyl group of one molecule interacts with the phenyl ring of a neighboring molecule. iucr.org This is not merely a steric interaction; analysis of the electrostatic potential on the molecule's surface reveals a region of negative charge associated with the fluorine atoms of the CF3 group. iucr.org This negative potential is attracted to the regions of positive charge on the hydrogens of the adjacent phenyl ring. iucr.org
This electrostatic attraction contributes to a "head-to-tail" stacking arrangement of the molecules in the crystal. iucr.org More broadly, the CF3 group is known to participate in a variety of noncovalent interactions, including weak C–H···F hydrogen bonds and halogen···halogen (F···F) contacts, which are crucial in the stabilization of crystal lattices in many fluorinated organic solids. researchgate.netresearchgate.net The interplay of these forces demonstrates that the trifluoromethyl group is not an inert substituent but an active participant in directing the supramolecular assembly.
The specific interactions involving the trifluoromethyl group give rise to distinct supramolecular motifs. In the case of this compound, the key motif driven by the CF3 group is the aforementioned head-to-tail stacking, stabilized by CF3···phenyl interactions. iucr.org
In the broader context of trifluoromethylated benzanilides, a variety of other motifs involving organic fluorine are commonly observed. These include:
C–F···F–C Contacts: Also known as "fluorous effects," these interactions occur between the fluorine atoms of adjacent CF3 groups and play a role in the molecular assembly. researchgate.net
C–F···π Interactions: The interaction between a C-F bond and an aromatic π-system is another recognized stabilizing force in the crystals of fluorinated aromatic compounds. researchgate.net
The prevalence of these motifs highlights the versatility of the trifluoromethyl group in forming a network of noncovalent bonds that stabilize the crystal structure. researchgate.net The specific motifs that are expressed in a given crystal structure depend on a subtle interplay of steric and electronic factors.
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Forces
To gain a deeper, quantitative understanding of the forces governing the crystal structure of this compound, Hirshfeld surface analysis has been employed. iucr.org This computational tool allows for the visualization and quantification of intermolecular contacts, providing a detailed picture of the crystal's energetic landscape.
The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For this compound, these maps visually confirm the significance of the N—H⋯O hydrogen bonds as prominent red areas, indicating close contacts. iucr.org Furthermore, plotting the electrostatic potential onto the Hirshfeld surface illustrates the electrostatic complementarity that drives the head-to-tail stacking, showing the interaction between the negative potential of the CF3 group and the positive potential of the phenyl hydrogens. iucr.org
A quantitative assessment of the interaction energies between molecular pairs within the crystal lattice provides further insight. The calculations reveal that both hydrogen bonding and dispersion forces are essential to the side-by-side stacking of molecules. iucr.org Weaker dispersion interactions are found to be dominant along the axial direction of the molecules. iucr.org
| Interaction Type | E_ele (kJ mol⁻¹) | E_disp (kJ mol⁻¹) | E_total (kJ mol⁻¹) |
|---|---|---|---|
| Hydrogen Bonding (Side-by-side) | -44.5 | -45.7 | -76.8 |
| π-stacking (Side-by-side) | -14.8 | -49.8 | -58.4 |
| Axial Stacking (CF3···phenyl) | -10.7 | -22.1 | -27.1 |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, including their geometry, conformational stability, and electronic characteristics.
Prediction of Molecular Conformations and Energetics
The flexible nature of the amide bond in N-[4-(trifluoromethyl)phenyl]benzamide allows for the existence of multiple conformers. DFT calculations are instrumental in predicting the most stable conformations and their relative energies. The central C-N bond and the bonds connecting the phenyl rings to the amide group can exhibit rotational isomerism.
Comparative Analysis of Experimental and Theoretical Geometries
A crucial validation of computational methods is the comparison of theoretically predicted geometries with experimental data, typically obtained from X-ray crystallography. For compounds similar to this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), have shown excellent agreement with experimental bond lengths and angles. nih.govmdpi.com
For instance, in a study on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the molecular structure was optimized using DFT at the B3LYP/6–311+ G(d,p) level, and the calculated bond lengths, angles, and torsion angles were found to be in good agreement with the values obtained from X-ray diffraction. nih.gov Discrepancies between the calculated gas-phase geometry and the solid-state experimental structure can often be attributed to intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking.
Below is a representative table comparing experimental and theoretical geometric parameters for a benzamide (B126) derivative, illustrating the typical level of agreement.
| Parameter | Bond/Angle | Experimental Value (Å/°) | Theoretical (DFT) Value (Å/°) |
| Bond Length | C=O | 1.235 | 1.238 |
| C-N | 1.345 | 1.350 | |
| N-H | 0.860 | 0.998 | |
| C-CF3 | 1.490 | 1.495 | |
| Bond Angle | O=C-N | 122.5 | 122.8 |
| C-N-H | 120.1 | 120.5 | |
| C-C-CF3 | 119.8 | 120.0 | |
| Dihedral Angle | C-C-N-H | 178.5 | 180.0 |
Computational Modeling of Reaction Pathways and Regioselectivity
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, including the formation of the amide bond in this compound. Such studies can predict reaction barriers, identify transition states, and explain the regioselectivity of reactions. The formation of the amide bond can proceed through different pathways, and computational chemistry helps in discerning the most favorable route. pnas.orgresearchgate.netresearchgate.netacs.org
Theoretical investigations into amide bond formation often reveal a stepwise mechanism involving a tetrahedral intermediate or a concerted mechanism. researchgate.net The reaction profile can be calculated to determine the activation energies for each step. These calculations can also model the effect of catalysts or different reagents on the reaction pathway. For example, computational studies can show how a coupling agent activates the carboxylic acid for nucleophilic attack by the amine.
Quantum Chemical Calculations for Intermolecular Interaction Energies (e.g., PIXEL method)
In the solid state, the properties of this compound are governed by intermolecular interactions. The PIXEL method is a computational approach used to calculate the lattice energy of a molecular crystal by summing the interaction energies between a central molecule and all its neighbors. nih.govacs.org This method partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces holding the crystal together. nih.govacs.org
A representative breakdown of intermolecular interaction energies for a molecular crystal containing amide and aromatic functionalities is presented in the table below.
| Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |
| N-H···O | -45.2 | -15.8 | -20.5 | 30.1 | -51.4 |
| C-H···O | -10.1 | -3.5 | -12.3 | 8.9 | -17.0 |
| π-π stacking | -12.5 | -5.0 | -35.8 | 22.3 | -31.0 |
| C-H···π | -5.6 | -2.1 | -18.9 | 10.5 | -16.1 |
Molecular Docking Studies in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.comnih.govuin-malang.ac.idmdpi.comnih.gov
Derivatives of this compound have been investigated as potential inhibitors for various enzymes. Molecular docking studies can provide insights into the binding mode of these compounds within the active site of a target protein. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. The results of docking studies are often expressed as a docking score, which is an estimate of the binding free energy.
The table below provides a hypothetical example of molecular docking results for this compound with a protein target.
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Kinase A | -8.5 | Leu83, Val91, Ala103 | Hydrophobic interactions with phenyl rings |
| Lys65 | Hydrogen bond with C=O of amide | ||
| Asp167 | Hydrogen bond with N-H of amide | ||
| Protease B | -7.9 | Phe41, Trp99 | π-π stacking with phenyl rings |
| Ser130 | Hydrogen bond with C=O of amide | ||
| Gln152 | Hydrogen bond with CF3 group |
These computational and theoretical studies provide a detailed and multi-faceted understanding of this compound, from its intrinsic molecular properties to its interactions in condensed phases and biological systems.
Applications of N 4 Trifluoromethyl Phenyl Benzamide in Materials Science Research
Modification of Surface Properties of Materials
The incorporation of fluorine-containing compounds is a well-established strategy for modifying the surface properties of materials, primarily to achieve low surface energy and hydrophobicity. While direct studies on the application of N-[4-(trifluoromethyl)phenyl]benzamide as a surface modifying agent are not extensively documented in publicly available research, the principles of fluorine chemistry suggest its potential in this area. The trifluoromethyl (-CF3) group is known for its low polarizability and weak intermolecular interactions, which can significantly reduce the surface energy of a material.
When integrated into a polymer matrix or applied as a coating, the this compound moieties would preferentially orient themselves at the surface to minimize interfacial energy with air. This would create a fluorinated surface layer, leading to increased hydrophobicity, as measured by a higher water contact angle. The benzamide (B126) group, with its capacity for hydrogen bonding, could serve as an anchor to the substrate material, ensuring the durability of the surface modification. The anticipated effect on surface energy is a significant reduction, leading to surfaces that are water-repellent, oil-repellent, and potentially self-cleaning.
Enhancement of Thermal Stability in Polymeric Systems
Below is an illustrative data table based on research on trifluoromethylated poly(amide-imide)s, showcasing the typical enhancement in thermal properties.
| Polymer Sample | Td5 (°C in N2) | Td5 (°C in air) |
| CF3-PAI 1 | 437 | 433 |
| CF3-PAI 2 | 445 | 441 |
| CF3-PAI 3 | 448 | 443 |
| CF3-PAI 4 | 452 | 446 |
This data is representative of trifluoromethylated poly(amide-imide)s and illustrates the high thermal stability imparted by the -CF3 group. mdpi.com
Development of Materials with Tailored Hydrophobicity and Chemical Resistance
The low surface energy conferred by the trifluoromethyl group is directly linked to increased hydrophobicity and chemical resistance. Materials incorporating this compound are expected to exhibit a high degree of resistance to wetting by both water and organic solvents. This is a critical property for applications such as protective coatings, membranes for separation processes, and materials for use in harsh chemical environments.
The chemical inertness of the C-F bond also contributes to the enhanced chemical resistance of materials containing this compound. Fluorinated surfaces are less susceptible to attack by acids, bases, and organic solvents. While specific contact angle measurements for surfaces modified solely with this compound are not prevalent in the literature, the general trend for fluorinated polymers suggests that water contact angles would be significantly high, often exceeding 100 degrees, indicating a hydrophobic surface. The combination of the aromatic rings and the trifluoromethyl group would create a robust and non-polar surface, effectively repelling a wide range of chemical agents.
Role as a Structural Motif in Advanced Materials Development
The rigid and well-defined structure of this compound makes it an excellent building block, or structural motif, for the design of advanced materials with tailored properties. Its crystal structure reveals significant intermolecular interactions, including N—H⋯O hydrogen bonding and π-stacking of the aryl rings. nih.gov These interactions can be exploited to create highly ordered structures, such as liquid crystals or self-assembling monolayers.
The presence of both hydrogen bond donors (N-H) and acceptors (C=O), along with the aromatic rings, allows for the formation of predictable and stable supramolecular assemblies. By modifying the benzamide structure, for example, by introducing polymerizable groups, it can be incorporated as a monomer into polymers, imparting its inherent properties of rigidity, thermal stability, and hydrophobicity to the resulting macromolecule. The trifluoromethyl group can also influence the packing of polymer chains, potentially leading to materials with unique optical or electronic properties. The study of its polymorphic forms, as seen in related trifluoromethyl-substituted benzanilides, further suggests its utility in creating materials with tunable physical properties. acs.org
Applications As Chemical Intermediates and Molecular Building Blocks
Precursor for the Synthesis of Complex Organic Molecules
The chemical architecture of N-[4-(trifluoromethyl)phenyl]benzamide provides reactive sites that can be strategically modified to construct intricate molecular frameworks. The amide linkage and the aromatic rings can both participate in various chemical transformations, allowing for the elaboration of the core structure into more complex and functionally diverse molecules.
The trifluoromethyl group (-CF3) is a particularly important feature, as its incorporation into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a valuable starting material for the synthesis of pharmacologically active compounds and agrochemicals where these properties are desirable.
Furthermore, this compound has been employed as a precursor in the development of novel antibacterial agents. Research has shown that incorporating the trifluoromethylphenyl group into certain molecular scaffolds can lead to compounds with significant activity against drug-resistant bacteria. nih.gov The synthesis of these complex antibacterial agents often involves multi-step reaction sequences where this compound or its close derivatives are key intermediates. researchgate.net
The general synthetic utility is highlighted in the preparation of various heterocyclic compounds. The amide nitrogen and the aromatic rings can be involved in cyclization reactions to form new ring systems, leading to the creation of novel chemical entities with potential applications in materials science and medicinal chemistry.
Scaffold for Combinatorial Chemistry and Library Design
In the field of drug discovery and materials science, the ability to rapidly synthesize and screen large numbers of diverse compounds is paramount. Combinatorial chemistry is a powerful strategy that enables the systematic and rapid synthesis of large "libraries" of related but structurally distinct molecules. The core structure upon which these variations are built is known as a scaffold.
This compound presents an attractive scaffold for combinatorial library design due to its synthetic tractability and the presence of multiple points for diversification. nih.gov The aromatic rings can be functionalized with a variety of substituents, and the amide bond can be modified or replaced, allowing for the generation of a vast array of analogues.
A typical combinatorial approach using the this compound scaffold might involve:
Variation of the benzoyl group: A library of different benzoic acids can be reacted with 4-(trifluoromethyl)aniline (B29031) to produce a diverse set of N-acylated products.
Substitution on the aromatic rings: Functional groups can be introduced onto either the benzoyl or the trifluoromethylphenyl ring to explore the structure-activity relationship (SAR).
Modification of the amide linker: The amide bond itself can be replaced with other functional groups to create isosteres with different chemical and physical properties.
This strategy allows medicinal chemists to systematically explore the chemical space around the this compound core, leading to the identification of compounds with optimized properties for a specific application. While direct and extensive combinatorial libraries built specifically from this compound are not extensively detailed in the public literature, the principles of combinatorial synthesis are widely applied to scaffolds of this nature to accelerate the discovery of new bioactive molecules. nih.govnih.gov
Role in the Development of Diverse Chemical Entities
The utility of this compound as a molecular building block extends to the development of a wide range of chemical entities with diverse biological and chemical properties. The presence of the trifluoromethyl group is a key contributor to this diversity, as it can profoundly influence the electronic properties and conformational preferences of the molecule.
Research has demonstrated the incorporation of the this compound motif in compounds designed as:
Anticancer Agents: As mentioned earlier, this scaffold is present in numerous kinase inhibitors that are being investigated for cancer therapy. The trifluoromethyl group often enhances the potency and pharmacokinetic profile of these inhibitors. nih.govmdpi.com
Antimicrobial Agents: Derivatives have shown promise as antibacterial and antifungal agents. The lipophilic nature of the trifluoromethyl group can facilitate the penetration of the molecule through microbial cell membranes. nih.govresearchgate.netacgpubs.org
Agrochemicals: The metabolic stability imparted by the trifluoromethyl group is a highly desirable trait in the design of modern pesticides and herbicides. Compounds containing the this compound core have been explored for their potential as agrochemicals.
The versatility of this chemical intermediate allows for its application in various synthetic strategies, leading to a broad spectrum of final products. The ability to fine-tune the properties of the final molecule by modifying the this compound core makes it a valuable tool in the hands of synthetic chemists.
Below is a table summarizing the diverse applications of chemical entities derived from the this compound scaffold:
| Application Area | Examples of Derived Chemical Entities | Key Role of the Scaffold |
| Medicinal Chemistry | Kinase Inhibitors, Anticancer Agents, Antibacterial Agents, Antifungal Agents | Provides a rigid core for binding to biological targets; the trifluoromethyl group enhances potency and metabolic stability. |
| Agrochemicals | Herbicides, Insecticides | The trifluoromethyl group increases lipophilicity and resistance to metabolic degradation, leading to enhanced efficacy. |
| Materials Science | Novel Polymers, Functional Dyes | The aromatic rings and amide linkage can be incorporated into larger polymeric structures or modified to create chromophores. |
Biological Activity and Mechanistic Studies Excluding Clinical Data
Influence of Trifluoromethyl Substitution on Biological Interactions
The incorporation of a trifluoromethyl (-CF3) group into the benzamide (B126) structure profoundly alters its physicochemical properties, which in turn dictates its biological behavior. This substitution is a common strategy in medicinal chemistry to enhance a molecule's drug-like characteristics.
Impact on Molecular Lipophilicity and Metabolic Stability
The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule. This is due to the high electronegativity of the fluorine atoms, which creates a strong electron-withdrawing effect and increases the molecule's hydrophobicity. The enhanced lipophilicity of N-[4-(trifluoromethyl)phenyl]benzamide is expected to facilitate its passage across biological membranes, a critical factor for reaching intracellular targets.
Furthermore, the carbon-fluorine bond is exceptionally strong and stable, making the trifluoromethyl group resistant to metabolic degradation. This inherent stability often translates to an improved metabolic profile for the parent molecule, prolonging its half-life and bioavailability in biological systems.
Interactive Table: Physicochemical Impact of Trifluoromethyl Substitution
| Property | Influence of Trifluoromethyl Group | Consequence for this compound |
| Lipophilicity | Increases | Enhanced ability to cross cell membranes |
| Metabolic Stability | Increases | Reduced susceptibility to metabolic breakdown, potentially leading to a longer duration of action |
| Electron-withdrawing nature | Strong | Can influence binding interactions with biological targets |
Enzyme Inhibition Studies
The this compound scaffold has been incorporated into various molecules designed to inhibit specific enzymes. While detailed inhibitory data for the parent compound itself is limited in publicly available scientific literature, studies on its derivatives provide insights into its potential activities.
Investigation of Tyrosine Kinase Inhibition (e.g., Abl, B-Raf, EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb)
Derivatives of this compound have been investigated as inhibitors of several tyrosine kinases. For instance, compounds incorporating the N-(3-(trifluoromethyl)phenyl)benzamide moiety have shown inhibitory activity against the BCR-Abl kinase. Similarly, analogues of 4-(aminomethyl)benzamide (B1271630) containing a (trifluoromethyl)benzene ring have demonstrated high potency against the Epidermal Growth Factor Receptor (EGFR).
Interactive Table: Tyrosine Kinase Inhibition Profile of this compound Derivatives
| Tyrosine Kinase Target | Reported Activity of Derivatives | Specific Data for this compound |
| Abl | Derivatives show inhibitory activity | Data not available |
| B-Raf | Data not available | Data not available |
| EGFR | Derivatives show potent inhibition | Data not available |
| HER-2 | Data not available | Data not available |
| HER-4 | Data not available | Data not available |
| IGF1R | Data not available | Data not available |
| InsR | Data not available | Data not available |
| KDR (VEGFR2) | Data not available | Data not available |
| PDGFRa | Data not available | Data not available |
| PDGFRb | Data not available | Data not available |
Modulation of Cholesteryl Ester Transfer Protein (CETP) Activity
The benzamide scaffold, particularly with trifluoromethyl substitutions, has been a focus in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. nih.govmedjrf.comresearchgate.net The inhibition of CETP is a therapeutic strategy aimed at raising high-density lipoprotein (HDL) cholesterol levels. Studies have shown that certain trifluoromethyl benzamide derivatives can exhibit potent CETP inhibitory activity, with some compounds demonstrating IC50 values in the low micromolar range. nih.gov For example, one such derivative, compound 9c in a specific study, showed an IC50 of 1.03 μM. nih.gov
Despite the investigation of this class of compounds, specific data on the CETP inhibitory activity of this compound itself is not explicitly detailed in the available literature.
Inhibition of Cholinesterases (AChE, BChE)
The potential of benzamide derivatives to inhibit cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), has been explored. These enzymes are targets for the symptomatic treatment of Alzheimer's disease. Research on halogenated 2-hydroxy-N-phenylbenzamides, which are structurally related to this compound, has indicated moderate inhibition of AChE. Another study on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues also reported moderate inhibitory activity against both AChE and BuChE. nih.gov
However, direct inhibitory data, such as IC50 values, for the specific compound this compound against AChE and BChE has not been found in the reviewed scientific publications.
Inhibition of Discoidin Domain Receptors (DDR1, DDR2) and Implications in Fibrotic and Inflammatory Pathways
The discoidin domain receptors, DDR1 and DDR2, are a unique class of receptor tyrosine kinases activated by collagen. nih.gov Their excessive signaling has been implicated in the progression of various diseases, including fibrosis and cancer. nih.gov this compound and its derivatives have been investigated as inhibitors of these receptors, showing potential for therapeutic intervention in fibrotic and inflammatory conditions.
Research has identified specific benzamide derivatives as potent DDR1 inhibitors. For instance, the benzamide compound 36 demonstrated an IC₅₀ of 92 nM for the inhibition of DDR1. nih.gov Such inhibitors are valuable for exploring the role of DDR1 in various pathologies. nih.gov The role of DDR1 is significant in renal physiopathology, including conditions like hypertensive nephropathy and tubular obstructive nephropathy, suggesting the utility of DDR1 inhibitors in treating these diseases. nih.gov Furthermore, DDR inhibition is considered a potential therapeutic strategy for fibrosis. acs.org
The structural basis for the inhibition of DDR1 by a selective type II inhibitor, DDR1-IN-1 , reveals that the trifluoromethyl group occupies a hydrophobic pocket created by the conformational flip of the DFG motif in the kinase domain. nih.gov This interaction is crucial for the inhibitor's binding and activity. nih.gov Studies have shown that inhibiting DDR1 and DDR2 can prevent the progression of pancreatic fibrosis. researchgate.net In cancer models, particularly melanoma, targeting DDR1 and DDR2 has been shown to overcome matrix-mediated resistance to BRAF-targeted therapies. embopress.org This approach not only enhances the efficacy of the primary therapy but also counteracts the therapy-induced collagen remodeling that contributes to drug tolerance. embopress.org A potent and selective dual DDR1/2 inhibitor, VU6015929 , effectively blocks collagen-induced DDR1 activation and the production of collagen-IV, reinforcing the potential of DDR1 inhibition as an antifibrotic strategy. acs.org
| Compound | Target(s) | Activity (IC₅₀) | Therapeutic Implication |
|---|---|---|---|
| Benzamide 36 | DDR1 | 92 nM | Fibrosis and Cancer nih.gov |
| DDR1-IN-1 | DDR1 | 105 nM | Cancer, Fibrotic Diseases nih.govnih.gov |
| Ponatinib | DDR1, DDR2 | 9 nM | Cancer, Fibrotic Diseases nih.gov |
| VU6015929 | DDR1/2 (dual) | Potent inhibitor | Antifibrotic Therapy acs.org |
Receptor Modulation and Ligand Binding Studies
Derivatives of this compound have been explored for their ability to modulate various receptors and for their ligand binding characteristics. The trifluoromethylphenyl moiety often plays a significant role in the potency and selectivity of these compounds.
In the field of neuroscience, a series of N-benzyl substituted benzamidines, structurally related to benzamides, were evaluated for their activity at GluN2B-containing NMDA receptors. nih.gov Another study on α7 nicotinic acetylcholine (B1216132) receptor modulators found that incorporating a trifluoromethyl substituent at the para position of a phenyl ring helped retain the compound's potency. acs.org
Research into transient receptor potential cation channel subfamily A member 1 (TRPA1) led to the discovery of a novel series of antagonists based on an aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamide scaffold. nih.gov This highlights the utility of this chemical framework in developing receptor antagonists. nih.gov
Furthermore, benzamide-type derivatives have been identified as novel binders for Cereblon (CRBN), an E3 ligase substrate receptor of importance in the design of proteolysis-targeting chimeras (PROTACs). nih.govacs.org Studies have shown that the introduction of fluorine atoms into the benzamide structure can increase the binding affinity to CRBN. nih.govacs.org Specifically, the perfluorination of benzamides was found to enhance binding affinity compared to their non-fluorinated analogs. nih.gov These findings have led to the development of conformationally locked benzamide derivatives that exhibit enhanced chemical stability and a favorable selectivity profile for neosubstrate recruitment. nih.gov
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Structure-activity relationship (SAR) studies of this compound derivatives have provided valuable insights into how specific structural modifications influence their biological activities. The presence and position of the trifluoromethyl group, along with substitutions on both the benzamide and the N-phenyl rings, are critical determinants of potency and selectivity across different biological targets.
Impact of Electron-Withdrawing Groups: In antimicrobial research, SAR studies of benzimidazole (B57391) derivatives revealed that compounds featuring an electron-withdrawing group, such as the trifluoromethyl group, generally exhibit better activity compared to those with electron-donating groups or unsubstituted derivatives. nih.gov
N-Phenyl Ring Modifications: For a series of TRPA1 antagonists based on an aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamide scaffold, modifications on the N-phenyl ring were crucial for activity. nih.gov Similarly, in the development of androgen receptor-coactivator interaction inhibitors, a bis-benzamide scaffold was utilized, and it was found that a nitro group at the N-terminus was essential for biological activity. elsevierpure.com
Substitutions on the Benzoyl Ring: In a study of α7 nicotinic acetylcholine receptor modulators, variations of aryl groups attached to a central thiophene (B33073) ring were explored. It was observed that a trifluoromethyl group at the para position of the phenyl ring was effective in retaining potency. acs.org
| Structural Moiety Modified | Modification | Effect on Biological Activity | Target/Assay | Reference |
|---|---|---|---|---|
| N-Phenyl Ring | Addition of electron-withdrawing group (e.g., -CF₃) | Increased activity | Antimicrobial | nih.gov |
| N-Terminus (bis-benzamides) | Presence of a nitro group | Essential for activity | AR-Coactivator Inhibition | elsevierpure.com |
| Aryl Substituent | Para-trifluoromethyl group | Retained potency | α7 nAChR Modulation | acs.org |
| N-Substituent | Replacement of benzyl (B1604629) ring with polycycles | Complete loss of activity | NMDA Receptor Binding | nih.gov |
The development of drug resistance is a significant challenge in therapeutic design. For kinase inhibitors, a common resistance mechanism involves mutations in the ATP-binding site of the target enzyme. nih.gov Strategies to overcome such resistance include the development of inhibitors that bind to allosteric sites, which are regions on the enzyme outside of the active site. Binding to an allosteric site can induce a conformational change in the protein that inhibits its signaling cascade, a strategy that may be effective even when the primary binding site is mutated. nih.gov
In the context of pathways where this compound derivatives are active, such as DDR signaling, targeting these receptors can be a strategy to overcome resistance to other therapies. For example, in melanoma, resistance to BRAF/MEK inhibitors can be mediated by the tumor microenvironment, specifically through collagen-induced activation of DDR1 and DDR2. embopress.org This activation turns on a drug-tolerant survival pathway. embopress.org A therapeutic strategy to overcome this resistance involves the triple combination of BRAF/MEK inhibitors with a DDR inhibitor. This approach disrupts the therapy-resisting properties conferred by the extracellular matrix, enhances the response to the primary targeted therapy, and suppresses therapy-induced collagen remodeling. embopress.org
Antimicrobial and Fungicidal Research
N-phenylbenzamide and its derivatives, particularly those containing a trifluoromethyl group, have been a subject of significant research for their antimicrobial and fungicidal properties. semanticscholar.orgnanobioletters.commdpi.comnih.gov The trifluoromethylphenyl moiety is often associated with enhanced biological activity.
Several studies have synthesized and evaluated novel series of these compounds against a range of pathogens. For instance, N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety have demonstrated notable in vitro bioactivities against plant pathogenic fungi such as Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea, with some compounds showing greater efficacy than the commercial fungicide pyrimethanil. semanticscholar.org Another study focused on trifluoromethylphenyl amides (TFMPAs) and identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) as having the strongest and broadest antifungal activity against several Colletotrichum and Phomopsis species. researchgate.net
Derivatives incorporating other heterocyclic systems have also proven effective. N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives were found to be potent growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov These compounds were also effective at preventing and eradicating biofilms. nih.gov Similarly, a study on benzimidazole derivatives found that a compound containing a 4-(trifluoromethyl)phenyl group, N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) , was a highly potent antimicrobial agent against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov
| Compound/Derivative Class | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| N-phenylbenzamides with a trifluoromethylpyrimidine moiety | Phomopsis sp., B. dothidea, B. cinerea | Some compounds showed higher activity than the standard fungicide pyrimethanil. | semanticscholar.org |
| Compound 7a (a TFMPA) | Colletotrichum spp., Phomopsis spp. | Showed the strongest and broadest antifungal activity in its series. | researchgate.net |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (MRSA, E. faecalis) | Potent growth inhibitors; effective against biofilms. | nih.gov |
| Compound 5i (a benzimidazole derivative) | Gram-positive & Gram-negative bacteria, Fungi | Exhibited potent and broad-spectrum antimicrobial activity. | nih.gov |
Apoptosis Induction Mechanisms at a Molecular Level
N-substituted benzamides have been shown to induce apoptosis, or programmed cell death, in various cell lines. Mechanistic studies, using compounds like declopramide as a lead, have elucidated the molecular pathways involved. nih.govnih.govresearchgate.net
The primary mechanism of apoptosis induction by these benzamides involves the intrinsic or mitochondrial pathway. nih.gov Exposure of cancer cell lines, such as the human promyelocytic leukemia cell line HL-60, to N-substituted benzamides leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This event is a critical step in the activation of the apoptotic cascade. The released cytochrome c then participates in the formation of the apoptosome, which subsequently activates caspase-9, an initiator caspase. nih.govnih.govresearchgate.net The activation of caspase-9 triggers a downstream cascade of effector caspases, ultimately leading to the execution of the apoptotic program. nih.gov
The role of caspases in this process was confirmed by experiments using caspase inhibitors. The broad-spectrum caspase inhibitor zVAD-fmk and the specific caspase-9 inhibitor zLEDH-fmk were able to inhibit apoptosis and improve cell viability, whereas an inhibitor of caspase-8 had less of an effect, further pointing towards the mitochondrial pathway rather than the death receptor pathway. nih.govnih.gov
Interestingly, the apoptotic mechanism activated by N-substituted benzamides appears to be independent of the tumor suppressor protein p53. nih.govnih.gov While p53 was induced in some cell lines by the benzamide treatment, apoptosis was also efficiently induced in p53-deficient cells, indicating that p53 activation is not essential for this process. nih.govnih.govresearchgate.net Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit declopramide-induced apoptosis, which is consistent with the regulation of mitochondrial integrity by Bcl-2 family proteins. nih.govnih.gov
In addition to inducing apoptosis, these compounds also cause a cell cycle block at the G2/M phase. nih.govnih.gov This cell cycle arrest occurs prior to the onset of apoptosis and is also observed to be independent of p53. nih.govnih.govresearchgate.net
Applications in Agrochemical Research
Investigation of Efficacy as Pesticides or Herbicides
The N-phenylbenzamide structure is a key active fragment in pesticide chemistry, known to exhibit a wide range of biological activities, including insecticidal, fungicidal, herbicidal, and antiviral properties. semanticscholar.org The inclusion of a trifluoromethylphenyl group is a common strategy aimed at enhancing these effects. Research has focused on synthesizing novel derivatives and screening them for efficacy against various agricultural pests and pathogens.
Insecticidal Activity: Studies have shown that modifying the N-[4-(trifluoromethyl)phenyl]benzamide structure can yield compounds with significant insecticidal properties. For instance, a series of novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety were synthesized and evaluated for their insecticidal activity against common agricultural pests like Mythimna separata (oriental armyworm) and Spodoptera frugiperda (fall armyworm). semanticscholar.org While their performance was generally lower than the commercial insecticide chlorantraniliprole, certain compounds showed promising results. semanticscholar.org For example, compound 4h (structure not detailed in the abstract) demonstrated a 90.0% mortality rate against M. separata. semanticscholar.org Similarly, compounds 4o and 4q showed moderate activity against S. frugiperda, with mortality rates of 83.3% and 86.7%, respectively. semanticscholar.org
Another study focused on synthesizing 5-(trifluoromethyl)-benzo[d]imidazole linked N-phenylamide compounds. The bioassay results indicated that some of these derivatives exhibited moderate insecticidal activity (over 50% inhibition) against Mythimna separata and Nilaparvata lugens (brown planthopper) at a concentration of 500 µg/mL. figshare.com Research into phthalic acid diamides containing a CF₃ group on the aniline (B41778) ring also yielded compounds with excellent larvicidal activities against Plutella xylostella (diamondback moth). scilit.com
Fungicidal Activity: The N-phenylbenzamide scaffold is also a foundation for developing new fungicides. In the same study of derivatives bearing a trifluoromethylpyrimidine moiety, several compounds displayed notable in vitro bioactivities against plant fungal pathogens. semanticscholar.org At a concentration of 50 µg/mL, some of the synthesized compounds were more effective against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea than the commercial fungicide pyrimethanil. semanticscholar.org
Further research into benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) revealed good fungicidal activities against eight different fungi at a concentration of 50 mg/L. nih.gov One compound in this series, 7h , showed superior inhibitory activity (90.5%) against Botrytis cinereal compared to the commercial fungicide fluxapyroxad (B1673505) (63.6%). nih.gov
Table 1: Efficacy of N-phenylbenzamide Derivatives Against Various Pests This table is interactive. You can sort the columns by clicking on the headers.
| Compound Class | Target Organism | Efficacy | Concentration | Source |
|---|---|---|---|---|
| N-phenylbenzamide with trifluoromethylpyrimidine | Mythimna separata | 90.0% mortality (compound 4h) | 500 µg/mL | semanticscholar.org |
| N-phenylbenzamide with trifluoromethylpyrimidine | Spodoptera frugiperda | 86.7% mortality (compound 4q) | 500 µg/mL | semanticscholar.org |
| N-phenylbenzamide with trifluoromethylpyrimidine | Botrytis cinerea | Better than pyrimethanil | 50 µg/mL | semanticscholar.org |
| 5-(trifluoromethyl)-benzo[d]imidazole N-phenylamide | Mythimna separata | >50% inhibition | 500 µg/mL | figshare.com |
| 5-(trifluoromethyl)-benzo[d]imidazole N-phenylamide | Nilaparvata lugens | >50% inhibition | 500 µg/mL | figshare.com |
| Benzamide (B126) with pyridine-linked 1,2,4-oxadiazole | Botrytis cinereal | 90.5% inhibition (compound 7h) | 50 mg/L | nih.gov |
Optimization of Biological Activity for Crop Protection
A central goal in agrochemical research is to optimize the chemical structure of a lead compound to maximize its efficacy against target pests while minimizing effects on non-target organisms. For this compound derivatives, this involves systematic modifications to different parts of the molecule, a process guided by structure-activity relationship (SAR) studies.
SAR studies help researchers understand how specific chemical groups at different positions on the molecule influence its biological activity. For example, in a study of benzoyl pyrimidinylurea derivatives, it was found that electron-withdrawing groups at the para-position (the same position as the -CF₃ group in this compound) enhanced the larvicidal activity against mosquitoes (Culex pipiens pallens). nih.gov The compound featuring a 4-CF₃ substituent achieved 100% larva mortality at a concentration as low as 0.25 µg mL⁻¹. nih.gov
The process of optimization can be illustrated by the development of various related amide insecticides and fungicides:
Flubendiamide and Chlorantraniliprole: These commercial insecticides, while being phthalic acid diamides and anthranilic diamides respectively, demonstrate the success of the amide scaffold in pesticide design. scilit.comnih.gov Their development involved extensive optimization to achieve high potency against lepidopteran pests by targeting insect ryanodine (B192298) receptors. scilit.com
Isoflucypram: The development of this fungicide involved the optimization of a fungal N-benzyl-N-cyclopropyl carboxamide lead structure, highlighting the strategy of modifying amide compounds to find potent agrochemicals. researchgate.net
The research into N-phenylbenzamide derivatives follows this established pattern. Scientists systematically replace or add different chemical moieties to the core structure and test the resulting new compounds. The goal is to identify a combination of substituents that provides the best balance of high efficacy, crop safety, and favorable environmental properties. semanticscholar.orgscilit.com
Environmental Stability and Durability Considerations in Agricultural Contexts
The environmental fate of a pesticide is a critical consideration for its registration and use in agriculture. This includes its persistence in soil and water, its potential for degradation into other compounds (metabolites), and its toxicity to non-target organisms. core.ac.uk While specific environmental fate data for this compound itself is not widely available in the reviewed literature, information on related compounds and general principles for fluorinated pesticides provides important context.
Pesticides applied in fields can degrade to form transformation products, and assessing the risks posed by these new compounds is an important part of the environmental evaluation. core.ac.uk The trifluoromethyl group, due to the strength of the carbon-fluorine bond, can sometimes increase the environmental persistence of a molecule.
Studies on related compounds offer some insight. For example, 2,6-dichloro-N-((4-(trifluoromethyl)phenyl)methyl-benzamide), an obsolete fungicide, has very little available information regarding its environmental fate but is noted to have low toxicity to birds and aquatic invertebrates, with greater toxicity observed in fish. herts.ac.uk The herbicide oxyfluorfen, which also contains a trifluoromethylphenyl group, is known to concentrate in sediment, dissipate slowly, and persist in the environment. nih.gov
The development of any new agrochemical based on the this compound scaffold would require rigorous investigation into these environmental parameters:
Soil Persistence: Determining the half-life of the compound in different soil types to understand how long it remains active and its potential for accumulation.
Water Solubility and Leaching: Assessing the likelihood of the compound moving from the application site into ground or surface water.
Degradation Pathways: Identifying the major metabolites formed under various environmental conditions (e.g., through hydrolysis, photolysis, or microbial action) and evaluating their potential toxicity. herts.ac.uk
Ecotoxicology: Testing the acute and chronic toxicity of the parent compound and its major metabolites on a range of non-target organisms, including aquatic life, birds, and beneficial insects like pollinators.
Pragmatic approaches are being developed to assess the fate and effects of these transformation products, even in the absence of complete experimental data, to ensure a comprehensive risk assessment. core.ac.uk
Future Perspectives and Emerging Research Avenues
Advanced Spectroscopic and Characterization Techniques for N-[4-(trifluoromethyl)phenyl]benzamide
A thorough understanding of the structural and electronic properties of this compound is fundamental to its application and the rational design of its derivatives. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry provide essential structural information, advanced methods are poised to offer deeper insights.
Solid-state NMR (ssNMR) spectroscopy, for instance, is a powerful tool for characterizing the atomic-level structure and dynamics of solid materials like this compound. nih.govwikipedia.org Unlike in-solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these orientation-dependent interactions in the solid state, providing detailed information about the local chemical environment, intermolecular interactions, and polymorphism. emory.edu Techniques such as magic-angle spinning (MAS) are employed to enhance spectral resolution by averaging out anisotropic interactions. wikipedia.org For trifluoromethylated compounds, 19F ssNMR can be particularly informative, offering insights into the local environment of the CF3 group and its role in crystal packing. The study of polymorphism in trifluoromethyl-substituted benzanilides has demonstrated the utility of thermal analysis in conjunction with crystallographic and computational methods to understand phase transitions and the influence of intermolecular interactions, such as N-H···O=C, C-H···O=C, and C-H···F-C, on crystal packing. researchgate.net
Advanced mass spectrometry techniques are also crucial for the detailed characterization of this compound and its derivatives, especially for distinguishing between isomers which can be challenging with conventional methods. msu.edu Ion mobility-mass spectrometry (IM-MS) has emerged as a promising tool for separating and characterizing isomers based on their different shapes and sizes (collision cross-sections) in the gas phase. researchgate.net This technique can provide valuable information on the three-dimensional structure of ions, aiding in the unambiguous identification of closely related compounds. researchgate.net Tandem mass spectrometry (MS/MS) is another powerful technique that involves the fragmentation of selected ions to provide detailed structural information. The fragmentation patterns can be used to differentiate between isomers and to elucidate the connectivity of atoms within the molecule.
The crystal structure of this compound has been determined using single-crystal X-ray diffraction, revealing a triclinic space group with two molecules in the unit cell. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, complement experimental data by providing insights into the energetics of different conformations and intermolecular interactions that govern the crystal packing. nih.gov Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within the crystal structure.
| Technique | Information Provided | Relevance for this compound |
| Solid-State NMR (ssNMR) | Atomic-level structure, dynamics, polymorphism, and intermolecular interactions in the solid state. | Elucidating the influence of the trifluoromethyl group on crystal packing and solid-state properties. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation and characterization of isomers based on shape and size (collision cross-section). | Unambiguous identification of isomeric derivatives and conformers. |
| Tandem Mass Spectrometry (MS/MS) | Detailed structural information through fragmentation patterns. | Isomer differentiation and structural elucidation of new derivatives. |
| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular and crystal structure. | Determination of bond lengths, angles, and intermolecular packing. nih.gov |
| Density Functional Theory (DFT) | Energetics of conformations and intermolecular interactions. | Understanding the stability of different conformers and the nature of crystal packing forces. nih.gov |
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic methods is paramount for accessing this compound and its analogues. While traditional amidation methods are widely used, emerging synthetic strategies offer advantages in terms of efficiency, substrate scope, and sustainability.
One promising area is the development of novel catalytic systems for amide bond formation. For instance, 2,4-bis(trifluoromethyl)phenyl boronic acid has been shown to catalyze the condensation of aryl amines and aryl acids under microwave conditions, offering a potentially efficient route to N-aryl benzamides. researchgate.net Another innovative approach involves the use of a bifunctional Au/DNA catalyst for the synthesis of amides from alcohols and azides, providing a green and efficient alternative to conventional methods. rsc.org
Umpolung amide synthesis (UmAS) represents a paradigm shift in amide bond formation. This strategy reverses the traditional reactivity of the amine and acyl donor. A recent development in UmAS enables the direct synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines, proceeding with complete conservation of enantioenrichment, which is a significant advantage for the synthesis of chiral derivatives. nih.gov
The synthesis of N-trifluoromethyl amides has also seen significant advancements. Photocatalytic methods are emerging as powerful tools for the direct synthesis of N-trifluoromethyl amides through trifluoromethylamidation reactions, offering a novel approach to this class of compounds.
Design of Next-Generation Derivatives with Enhanced Selectivity
The this compound scaffold has proven to be a valuable template for the design of biologically active molecules. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. Future research will focus on the rational design of next-generation derivatives with enhanced selectivity for their biological targets.
Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the benzamide (B126) and the trifluoromethylphenyl rings, researchers can probe the interactions with the target protein and optimize for potency and selectivity. For example, novel trifluoromethyl benzamides have been synthesized and evaluated as promising cholesteryl ester transfer protein (CETP) inhibitors for the treatment of hyperlipidemia. nih.gov In these studies, molecular modeling techniques such as induced-fit docking and pharmacophore mapping are used to understand the binding modes of the inhibitors and to guide the design of new analogues with improved activity. nih.gov
The design of derivatives is not limited to small molecule inhibitors. The incorporation of the this compound moiety into larger and more complex molecular architectures is an active area of research. For instance, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been designed and synthesized as potent antimicrobial agents.
Interdisciplinary Research Integrating this compound into Emerging Fields
The unique properties of this compound make it an attractive candidate for integration into various emerging interdisciplinary fields, moving beyond its traditional applications.
In the realm of materials science , the incorporation of trifluoromethyl groups into aromatic polyamides can significantly enhance their properties. These functional polymers exhibit high thermal stability and solubility, making them suitable for applications in advanced materials. mdpi.com The strong intermolecular interactions involving the trifluoromethyl group can also be exploited in the design of novel supramolecular assemblies with tailored properties.
In chemical biology , small molecules like this compound can serve as scaffolds for the development of chemical probes to study biological processes. escholarship.org By attaching a reporter group, such as a fluorophore, these probes can be used to visualize and track the localization and activity of target proteins in living cells. nih.gov The trifluoromethyl group can be advantageous in probe design due to its unique spectroscopic signature in 19F NMR and its potential to influence protein-ligand interactions. The development of sulfonyl fluoride (B91410) and sulfamoyl fluoride probes highlights the growing interest in using organofluorine compounds as tools in chemical biology. rsc.orgclaremont.edu
The principles of organocatalysis could also be applied to or influenced by derivatives of this compound. The amide functionality can participate in hydrogen bonding interactions, which are central to many organocatalytic transformations. The electronic properties of the trifluoromethylphenyl group could be harnessed to tune the acidity or basicity of the amide proton, potentially leading to the development of novel organocatalysts.
The continued exploration of this compound and its derivatives at the intersection of chemistry, biology, and materials science promises to unlock new applications and deepen our understanding of the fundamental roles of fluorinated organic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
